Phosphonic acid, propyl-, dimethyl ester
Overview
Description
Phosphonic acid, propyl-, dimethyl ester, also known as dimethyl propylphosphonate , is a type of phosphonic acid ester. It has been used as a fireproofing agent for isocyanate-based plastics . Other names for this compound include Dimethoxyphosphine oxide, Dimethyl acid phosphite, Dimethyl hydrogen phosphite, Dimethyl phosphonate, Hydrogen dimethyl phosphite, Methyl phosphonate .
Synthesis Analysis
Phosphonic acids and their esters can be synthesized from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, known as the McKenna synthesis, has been accelerated using microwave irradiation . Other methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
Chemical Reactions Analysis
Phosphonic acid esters, including Phosphonic acid, propyl-, dimethyl ester, can undergo various chemical reactions. For example, they can be hydrolyzed to the corresponding phosphonic acids at 140°C . They can also react with alkyl halides in the presence of triethylamine, under solvent-free microwave-assisted conditions .
Scientific Research Applications
Polymeric Phosphonate Ester Applications : Phosphonic acid esters can be used to prepare polymeric phosphonate esters with potential in various applications. Challenges in achieving high molecular weight polymers through polycondensations of dimethyl phosphonate with diols are addressed by converting inactive phosphonic acid end groups into reactive methyl phosphonate end groups (Branham et al., 2000).
Phosphorylation of Waste Products : The dimethyl ester of phosphonic acid is shown to be effective as a phosphorylating agent for waste products from dimethyl terephthalate production, yielding products with distinct characteristics depending on the phosphorylation mode (Todorov et al., 1992).
Transesterification Polymerization : Studies on transesterification polymerization of polyphosphonate oligomers reveal insights into the modification of both polymer backbones and phosphorus substituents. This process is crucial for producing high molecular weight polymeric phosphonate esters (Myrex et al., 2003).
Sensor Coatings : Phosphonic acids and their esters are used in coatings for surface acoustic wave (SAW) devices, exhibiting selective responses to specific vapors like chloroethyl ethyl sulfide and dimethyl methylphosphonate (Katritzky et al., 1990).
Catalysis in Synthesis : The phosphonic acid mono alkyl esters, derivable from dimethyl or diethyl alkyl phosphonates, are used in catalysis for stereospecific elimination reactions, playing a significant role in organic synthesis (Reichwein & Pagenkopf, 2003).
Applications in Flame Retardant Materials : Phosphonic acid derivatives, like dimethyl terephthalate, are used in the preparation of reactive flame retardants. These compounds significantly reduce heat release and have potential applications in enhancing fire safety of materials (Benin et al., 2012).
Photolytic Applications : Studies on the photolysis of acyl phosphonic acid esters, including dimethyl esters, show that α-scission is a common occurrence, which is important for understanding the photostability and decomposition pathways of these compounds (Majima & Schnabel, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-dimethoxyphosphorylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDFOLFVOVCBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066406 | |
Record name | Dimethyl propylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl propylphosphonate | |
CAS RN |
18755-43-6 | |
Record name | Dimethyl propylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18755-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-propyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018755436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-propyl-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl propylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl propylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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